Conduritol A

Übersicht

Beschreibung

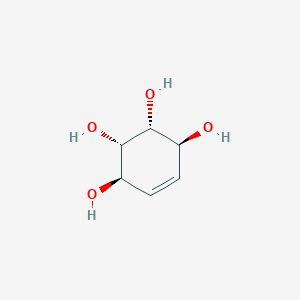

Conduritol A, also known as 1,2,3,4-cyclohexenetetrol, is an organic compound with the chemical formula C6H10O4. It is a derivative of cyclohexene with four hydroxyl groups replacing hydrogen atoms on the four carbon atoms not adjacent to the double bond. This compound is part of a group known as cyclitols or cyclic polyols. This compound was first isolated in 1908 from the bark of the vine Ruehssia cundurango subsp. cundurango . It is known for its interesting biological properties, including its role as an inhibitor of glycosidases .

Wissenschaftliche Forschungsanwendungen

Conduritol A has several scientific research applications across various fields:

Chemistry: It is used as a starting material for the synthesis of other cyclitols and related compounds.

Medicine: It has been studied for its potential antileukemic, antibiotic, and growth-regulating activities.

Industry: This compound and its derivatives are used in the synthesis of various biologically active compounds.

Wirkmechanismus

Target of Action

Conduritol A, a predominant cyclitol present in certain plants, has been found to stimulate oviposition in the Danaid butterfly, Parantica sita . It also acts as a hypoglycemic agent by inhibiting the absorption of glucose .

Mode of Action

This compound interacts with its targets to stimulate certain biological responses. In the case of the Danaid butterfly, it moderately stimulates oviposition . As a hypoglycemic agent, it inhibits the absorption of glucose, thereby reducing blood sugar levels .

Biochemical Pathways

It’s known that it plays a role in the process of oviposition in certain butterflies and in the regulation of glucose absorption .

Pharmacokinetics

It’s known that it can be extracted from gymnema sylvestre , suggesting that it may be absorbed and metabolized in organisms that consume this plant.

Result of Action

The action of this compound results in stimulated oviposition in the Danaid butterfly and reduced blood sugar levels due to inhibited glucose absorption .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oviposition-stimulatory activity of this compound in the Danaid butterfly was significantly enhanced when tested in combination with a small quantity of Conduritol F .

Biochemische Analyse

Biochemical Properties

Conduritol A interacts with various biomolecules, particularly enzymes involved in glucose metabolism. It has been shown to inhibit the absorption of glucose in vitro, suggesting that it may interact with enzymes involved in glucose transport or metabolism

Cellular Effects

This compound has been shown to have significant effects on cellular processes, particularly those related to glucose metabolism. In studies conducted on rats, it was found that the presence of this compound completely inhibited the absorption of glucose in vitro . This suggests that this compound may influence cell function by altering glucose metabolism, potentially impacting cell signaling pathways, gene expression, and overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and potential inhibition or activation of enzymes. For instance, it has been shown to inhibit glucose absorption, suggesting that it may bind to and inhibit enzymes involved in this process .

Temporal Effects in Laboratory Settings

It has been shown to effectively depress blood sugar levels in rats when administered at a dosage of 10mg/kg of body weight . This suggests that this compound may have long-term effects on cellular function, particularly in relation to glucose metabolism.

Dosage Effects in Animal Models

In animal models, specifically rats, the effects of this compound have been observed to vary with dosage. At a dosage of 10mg/kg of body weight, this compound was found to effectively depress blood sugar levels

Metabolic Pathways

This compound is known to be involved in metabolic pathways related to glucose metabolism, given its ability to inhibit glucose absorption

Vorbereitungsmethoden

Conduritol A can be synthesized through several methods. One notable synthetic route involves starting from cyclohexa-1,4-diene. The hydroxy groups are introduced by classical potassium permanganate oxidation followed by photo-oxygenation. Suitable ring-opening reactions then yield the desired this compound . Another method involves the photooxygenation of 1,3-cyclohexadiene derivatives, followed by thiourea reduction of the peroxide linkages and subsequent oxidation .

Analyse Chemischer Reaktionen

Conduritol A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and thiourea for reduction. The major products formed from these reactions are typically other cyclitols or derivatives with modified hydroxyl group arrangements .

Vergleich Mit ähnlichen Verbindungen

. Each of these isomers has a different arrangement of hydroxyl groups on the cyclohexene ring, leading to variations in their biological activities and chemical properties. Conduritol A is unique due to its specific hydroxyl group arrangement, which contributes to its distinct inhibitory activity against glycosidases .

Biologische Aktivität

Conduritol A is a cyclitol, a cyclic polyhydric alcohol, structurally similar to inositol, and is known for its presence in plants such as Gymnema sylvestre and Marsdenia condurango . This compound has garnered attention for its potential biological activities, particularly regarding its effects on glycosidase inhibition and blood sugar regulation.

This compound functions primarily as an inhibitor of glycosidases, enzymes that play crucial roles in carbohydrate metabolism. Its structural properties allow it to interact with the active sites of these enzymes, leading to their inactivation. This mechanism is particularly relevant in the context of diseases like Gaucher disease (GD) and Parkinson's disease (PD), where glycosidase activity is disrupted.

Inhibition of Glycosidases

Research indicates that this compound can inhibit the activity of glucocerebrosidase (GBA), an enzyme whose deficiency is linked to GD. The compound's selectivity towards GBA over other glycosidases suggests potential therapeutic applications. In vitro studies have shown that this compound can effectively reduce GBA activity, which may help mitigate symptoms associated with GD and PD.

Case Studies

-

Diabetes Management :

- A study demonstrated that this compound significantly inhibits the increase in blood sugar levels post-ingestion of glucose. In animal models, it was shown to reduce the requirement for insulin secretion after sugar intake. This effect indicates its potential as a therapeutic agent for managing diabetes by modulating carbohydrate absorption in the intestine .

- Gaucher Disease Models :

Comparative Efficacy

A comparative analysis of this compound and its derivatives reveals varying degrees of efficacy in glycosidase inhibition:

| Compound | IC50 (μM) for GBA | Selectivity |

|---|---|---|

| This compound | 0.086 | High (selective for GBA) |

| Conduritol B Epoxide | 0.063 | Moderate (affects multiple glycosidases) |

| Cyclophellitol | 0.154 | Low (non-selective) |

This table illustrates the potency and selectivity of this compound compared to other compounds, underscoring its potential utility in therapeutic applications targeting specific glycosidases.

Research Findings

Recent studies have focused on the in vivo effects of this compound and related compounds:

- Target Engagement Studies : Using activity-based protein profiling (ABPP), researchers have identified that this compound predominantly targets GBA in brain tissues, indicating its relevance in neurological models associated with GD .

- Pharmacokinetics : Investigations into how this compound is absorbed and metabolized in vivo suggest favorable pharmacokinetic properties, making it a candidate for further clinical evaluation .

Eigenschaften

IUPAC Name |

(1S,2R,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5+,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUBQXAKGXQBHA-GUCUJZIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@H]([C@H]([C@@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894915 | |

| Record name | Conduritol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-87-4 | |

| Record name | Conduritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conduritol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Conduritol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CONDURITOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL4Q1FZ32P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.